

Dooku1 concentration for effective Piezo1 inhibition in mouse models

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Compound of Interest		
Compound Name:	Dooku1	
Cat. No.:	B2688968	Get Quote

Application Notes and Protocols for Dooku1 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dooku1 is a synthetic small molecule that acts as a reversible antagonist of the mechanosensitive ion channel Piezo1.[1][2] It is an analogue of the well-known Piezo1 agonist, Yoda1, but lacks agonist activity itself.[2][3] **Dooku1** functions by specifically inhibiting the activation of Piezo1 channels induced by Yoda1, making it a valuable tool for studying Piezo1 pharmacology and its physiological roles.[3] Notably, **Dooku1** does not affect the constitutive activity of Piezo1 channels. Its utility has been demonstrated in various in vitro and ex vivo models, and recent data is emerging for its application in in vivo mouse studies. These notes provide detailed information on effective concentrations and protocols for using **Dooku1** to inhibit Piezo1 in mouse models.

Data Presentation

Table 1: In Vitro and Ex Vivo Efficacy of Dooku1



Model System	Dooku1 Concentration	Target	Effect	Reference
HEK293 cells expressing Piezo1	IC50: 1.3 μM	2 μM Yoda1- induced Ca ²⁺ entry	Inhibition	
Human Umbilical Vein Endothelial Cells (HUVECs)	IC50: 1.49 μM	Yoda1-induced Ca²+ entry	Inhibition	
Mouse Thoracic Aorta Rings (ex vivo)	10 μΜ	5 μM Yoda1- induced relaxation	Antagonism of vasodilation	_
Murine Neocortical Slices (ex vivo)	10 μΜ	Yoda1-induced Slow Inward Currents (SICs)	Reversion of Yoda1 effects	_
Mouse Pudendal Artery (ex vivo)	1 μΜ	Yoda1-induced vasodilation	Abolished vasodilatory response	
Rat Podocyte Cell Line	10 μΜ	Yoda1-induced signaling	Inhibition of downstream gene upregulation	

Table 2: In Vivo Administration of Dooku1 in Mouse Models

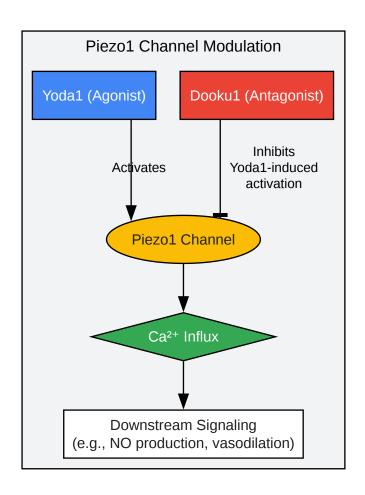


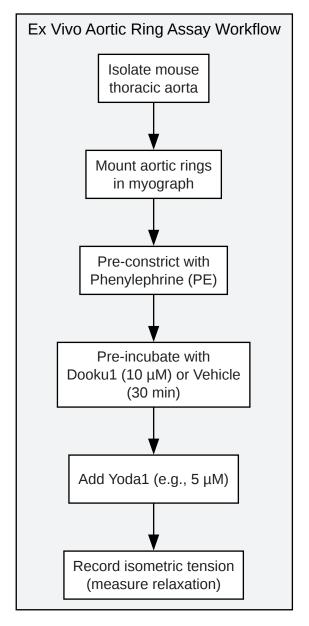
Mouse Model	Dooku1 Dosage	Administration Route	Key Findings	Reference
C57BL/6 Mice (Intracerebral Hemorrhage Model)	5, 10, 20 mg/kg	Intraperitoneal (IP)	10 mg/kg significantly improved neurological scores and decreased brain water content.	

Signaling Pathways and Experimental Workflows

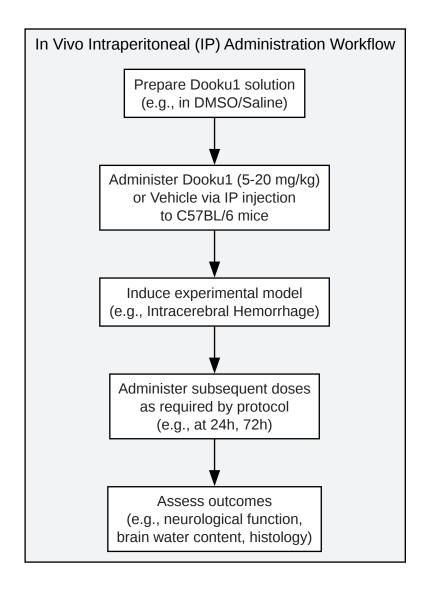
Below are diagrams illustrating the mechanism of action of **Dooku1** and typical experimental workflows for its use in mouse models.











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References

• 1. Yoda1 analogue (Dooku1) which antagonizes Yoda1-evoked activation of Piezo1 and aortic relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Yoda1 analogue (Dooku1) which antagonizes Yoda1-evoked activation of Piezo1 and aortic relaxation PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Piezo1 Ameliorates Intestinal Inflammation and Limits the Activation of Group 3 Innate Lymphoid Cells in Experimental Colitis PubMed [pubmed.ncbi.nlm.nih.gov]
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